molecular formula C22H22N4O2 B11030381 N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11030381
M. Wt: 374.4 g/mol
InChI Key: XHUVQHDJMRJUHV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that combines the structural features of indole and quinazoline derivatives. These classes of compounds are known for their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the quinazoline ring system is often found in compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Both the indole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinazoline ring can inhibit certain kinases, which are involved in cell signaling pathways. Together, these interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the combination of indole and quinazoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H22N4O2/c27-21(23-12-15-25-14-11-17-6-1-4-9-20(17)25)10-5-13-26-16-24-19-8-3-2-7-18(19)22(26)28/h1-4,6-9,11,14,16H,5,10,12-13,15H2,(H,23,27)

InChI Key

XHUVQHDJMRJUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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